1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride
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Description
1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride is a chemical compound with the CAS Number: 2567504-60-1 . It has a molecular weight of 263.15 . The IUPAC name for this compound is (3-aminopiperidin-1-yl)methyl)dimethylphosphine oxide dihydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C8H21Cl2N2OP . The InChI code is 1S/C8H19N2OP.2ClH/c1-12(2,11)7-10-5-3-4-8(9)6-10;;/h8H,3-7,9H2,1-2H3;2*1H . The canonical SMILES representation is CP(=O)©CN1CCCC(C1)N.Cl.Cl .Physical and Chemical Properties Analysis
This compound has a molecular weight of 263.14 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound is 262.0768557 g/mol . The topological polar surface area is 46.3 Ų . The compound has a complexity of 190 .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N2OP.2ClH/c1-12(2,11)7-10-5-3-4-8(9)6-10;;/h8H,3-7,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXRHIPWNDQKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CN1CCCC(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21Cl2N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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